1-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
For specific physical and chemical properties, it’s best to refer to a reliable source like a chemical database .Scientific Research Applications
Pharmacological Activities and Applications
Pharmacologically Active Compounds Exploration : Heating of substituted benzimidazole-2-sulfonic acids with secondary amines led to the synthesis of dialkylaminobenzimidazoles, with studies indicating potential antiarrhythmic, antiaggregation, hemorheological, AT1 angiotensin- and NHE-1-inhibiting, and antiserotonin activity. Compounds demonstrated greater NHE-inhibiting activity than zoniporide and antiaggregatory activity surpassing acetylsalicylic acid, highlighting their significance in cardiovascular and coagulation research (Zhukovskaya et al., 2017).
Antifungal Screening : Benzimidazole and piperazine derivatives were condensed, leading to new compounds screened for their antifungal potential against Trichophyton rubrum and Candida albicans. These compounds showed moderate activity, suggesting their usefulness in developing new antifungal agents (Gadhave et al., 2012).
Potential Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, were synthesized. Their spectroscopic properties in the presence of ct-DNA indicated significantly enhanced fluorescence emission intensity, offering potential applications as DNA-specific fluorescent probes (Perin et al., 2011).
Ebola Virus Inhibition : Novel 2-substituted-6-[(4-substituted-1-piperidyl)methyl]-1H-benzimidazoles were synthesized as Ebola virus inhibitors. Compounds demonstrated potent anti-Ebola activity, indicating their potential for developing treatments targeting viral entry (Bessières et al., 2021).
Chemical Synthesis and Structural Analysis
- Synthetic Approach to Non-Peptide Receptor Antagonists : An efficient approach was outlined for the synthesis of 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-benzimidazol-2-one, a non-peptide ORL-1 receptor antagonist. This work demonstrates the compound's relevance in receptor antagonist research (De Risi et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-2-piperidin-4-ylbenzimidazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10;;/h2-5,10,14H,6-9H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPUPVEGYGDIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCNCC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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